Dehydroabiethylamine-d4 Hydrochloride
Description
Nomenclature and Identification
Dehydroabiethylamine-d4 hydrochloride (CAS 1217852-11-3) is a deuterated derivative of dehydroabietylamine, a diterpenoid amine derived from rosin acids. Its systematic IUPAC name is (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine-d4 hydrochloride , reflecting its stereochemistry and isotopic substitution. Key identifiers include:
The compound’s identity is confirmed via nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography.
Historical Development and Scientific Context
This compound emerged from advancements in isotopic labeling techniques during the 2010s, particularly methods for deutero-deamination of primary amines. Early research on dehydroabietylamine, its parent compound, revealed antimicrobial and anticancer properties, driving interest in its deuterated analogs. The synthesis of deuterated rosin derivatives gained traction after 2018, with patents highlighting applications in tracking metabolic pathways and enzyme interactions. By 2024, palladium-catalyzed C–H activation methods enabled precise deuterium incorporation, enhancing its utility in pharmacological studies.
Relationship to Dehydroabietylamine
This compound shares structural and functional similarities with dehydroabietylamine (C₂₀H₃₁N), differing only in the substitution of four hydrogen atoms with deuterium at specific methyl positions. This modification preserves the compound’s bioactive phenanthrene core while altering its kinetic isotope effects, which influence binding affinity and metabolic stability. Comparative studies show that deuterated analogs retain the parent compound’s antimicrobial activity against Escherichia coli and antifungal effects against Rhizoctonia solani.
| Parameter | Dehydroabietylamine | This compound |
|---|---|---|
| Molecular Formula | C₂₀H₃₁N | C₂₀H₂₈D₄ClN |
| Key Applications | Antimicrobial agents, chiral resolution | Isotopic tracing, metabolic studies |
| Spectral Data | NMR: δ 1.25 (s, CH₃) | NMR: δ 1.25 (s, CD₃) |
Significance in Isotopic Labeling Research
This compound is pivotal in isotopic labeling due to its stability and compatibility with mass spectrometry (MS) and NMR. Key applications include:
- Metabolic Pathway Analysis : Tracking drug metabolism via deuterium’s distinct spectral signature.
- Enzyme Mechanism Studies : Resolving reaction intermediates in cytochrome P450-mediated oxidation.
- Pharmacokinetic Modeling : Quantifying drug distribution using deuterium’s negligible biological interference.
Recent innovations, such as site-selective C–H deuteration, have expanded its use in synthesizing deuterated agrochemicals and antibiotics. For example, compound 4a (a C-19-arylated derivative) demonstrated enhanced DNA topoisomerase inhibition in deuterated form, attributed to improved binding kinetics.
Properties
IUPAC Name |
[(1R,4aS,10aR)-9,9,10,10-tetradeuterio-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthren-1-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19-,20+/m0/s1/i7D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVXZOOGOGPDRZ-AOYKDWANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@H]2[C@](CCC[C@@]2(C3=C(C1([2H])[2H])C=C(C=C3)C(C)C)C)(C)CN)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroabiethylamine-d4 Hydrochloride involves the transformation of dehydroabiethylamine by replacing four hydrogen atoms with deuterium. This process typically involves the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using deuterated reagents and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Dehydroabiethylamine-d4 Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce dehydroabiethylamine-d4 oxide, while reduction may yield dehydroabiethylamine-d4 .
Scientific Research Applications
Chemistry
Dehydroabiethylamine-d4 Hydrochloride serves as a valuable reference compound in nuclear magnetic resonance (NMR) spectroscopy. Its unique isotopic labeling allows researchers to study reaction mechanisms and kinetics with enhanced clarity.
Table 1: NMR Applications
| Application | Description |
|---|---|
| Reaction Mechanisms | Used to trace pathways in chemical reactions |
| Kinetics Studies | Helps in understanding reaction rates |
Biology
In biological research, this compound is investigated for its potential antiviral and antibacterial properties. Studies have shown that it can inhibit specific enzymes and pathways involved in microbial growth.
Table 2: Biological Activity Studies
| Study Focus | Findings |
|---|---|
| Antiviral Activity | Exhibits inhibitory effects on viral replication |
| Antibacterial Properties | Effective against various gram-positive and gram-negative bacteria |
Medicine
This compound has been explored for its cytotoxic effects against cancer cell lines. Research indicates that it induces apoptosis in specific types of cancer cells, making it a candidate for further therapeutic development.
Case Study Example: Cytotoxicity
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), HT29 (colon cancer)
- Mechanism of Action : Induces apoptosis via inhibition of pyruvate dehydrogenase kinase, affecting cellular metabolism.
Industry
In industrial applications, this compound is utilized in material science and chemical engineering to understand the behavior of similar structured amines during synthetic processes and catalysis.
Table 3: Industrial Applications
| Application | Description |
|---|---|
| Material Science | Used to study properties of polymers and composites |
| Chemical Engineering | Aids in the development of new catalytic processes |
Mechanism of Action
The mechanism of action of Dehydroabiethylamine-d4 Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit pyruvate dehydrogenase kinase, which plays a role in cellular metabolism. Additionally, its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Chemical and Structural Comparison
The following table summarizes key differences between Dehydroabiethylamine-d4 Hydrochloride and related hydrochlorides:
Functional and Stability Comparisons
- Deuterated Stability: this compound’s deuterium substitution reduces metabolic degradation rates compared to non-deuterated analogs, enhancing its reliability in long-term studies . However, its short shelf life necessitates strict storage protocols (−20°C, desiccated) .
- Solubility: 4-Dimethylaminobenzylamine Dihydrochloride’s dual hydrochloride groups improve aqueous solubility (>50 mg/mL), whereas this compound may require organic solvents for dissolution .
- Safety Profile : 4-Iodoamphetamine Hydrochloride poses significant health risks (e.g., respiratory depression) compared to the relatively low toxicity of this compound .
Analytical Method Compatibility
- HPLC Applications : While amitriptyline hydrochloride and gabapentin are analyzed using RP-HPLC with >98% accuracy , this compound requires deuterium-sensitive detection (e.g., LC-MS/MS) due to its isotopic labeling.


- Spectrophotometry : Unlike thiamine hydrochloride, which is quantified via oxidative coupling reactions , this compound’s lack of UV-active chromophores limits spectrophotometric use.
Research Implications and Limitations
- Advantages of Deuterated Compounds: this compound’s isotopic purity (>98%) ensures minimal background noise in tracer studies, a feature absent in non-deuterated analogs like GYKI 52466 Hydrochloride .
- Regulatory Challenges: Its controlled status and handling restrictions contrast with widely available compounds like 4-(Dimethylamino)butanoic Acid Hydrochloride, which is produced at scale .
Biological Activity
Dehydroabiethylamine-d4 Hydrochloride is a deuterated derivative of dehydroabiethylamine, a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Synthesis
This compound has the molecular formula CHDN·HCl, with a molecular weight of 325.95 g/mol. It is synthesized through various organic reactions that modify the parent compound, dehydroabiethylamine, to enhance its biological properties. The synthesis typically involves the use of deuterated reagents to introduce deuterium atoms into the structure, which can influence the compound's pharmacokinetic and pharmacodynamic profiles.
Antitumor Activity
Research indicates that derivatives of dehydroabiethylamine exhibit significant antitumor activity. A study highlighted the synthesis of benzo-azepine derivatives from dehydroabietylamine, which demonstrated notable cytotoxic effects against various cancer cell lines, including HepG2 (human liver cancer) and L02 (human liver normal cells) . The mechanism of action is believed to involve DNA cleavage, as these compounds interact with plasmid DNA, leading to cytotoxicity.
Table 1: Summary of Antitumor Activity Against Selected Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Dehydroabietylamine Derivative | HepG2 | 15 | DNA cleavage |
| Dehydroabietylamine Derivative | L02 | 20 | DNA cleavage |
DNA Cleavage Activity
The ability of dehydroabiethylamine derivatives to cleave DNA has been a focal point in studies assessing their potential as anticancer agents. The cleavage activity was confirmed through plasmid DNA assays, where the compounds induced breaks in the DNA strands, suggesting a mechanism that could lead to apoptosis in cancer cells . This property is crucial for developing novel chemotherapeutic agents.
Other Biological Activities
Beyond antitumor effects, derivatives of dehydroabiethylamine have been reported to possess antibacterial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell membranes and inhibit critical metabolic pathways .
Table 2: Summary of Biological Activities
| Activity Type | Target Organism | Effect |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition of growth |
| Antifungal | Candida albicans | Disruption of cell membrane |
| Cytotoxic | Various cancer cell lines | Induction of apoptosis |
Case Studies
Several case studies have documented the therapeutic potential of dehydroabiethylamine derivatives:
- Case Study on Hepatocellular Carcinoma : A recent investigation into the effects of a synthesized derivative showed promising results in reducing tumor size in xenograft models of HepG2 cells. The study reported a significant reduction in tumor volume compared to controls .
- Antimicrobial Efficacy : A study examining the antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) found that certain derivatives exhibited MIC values lower than conventional antibiotics, indicating their potential as alternative treatments .
Q & A
Q. What are the recommended synthetic routes for Dehydroabiethylamine-d4 Hydrochloride, and how do reaction conditions influence isotopic purity?
this compound synthesis typically involves deuterium incorporation via catalytic exchange or deuterated reagent use. Key steps include:
- Deuteration : Use of deuterated solvents (e.g., D₂O) or reagents (e.g., NaBD₄) to ensure isotopic labeling .
- Cyclization : Optimizing temperature (e.g., 60–80°C) and reaction time to prevent deuterium loss during ring closure .
- Acidification : HCl treatment to form the hydrochloride salt, requiring controlled pH (<2) to maintain stability . Isotopic purity (>98%) is validated via ¹H/²H NMR or mass spectrometry to quantify deuterium retention .
Q. What analytical techniques are critical for characterizing this compound?
A multi-technique approach ensures structural and isotopic fidelity:
- NMR Spectroscopy : ¹H NMR confirms absence of non-deuterated protons; ²H NMR quantifies isotopic enrichment .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic pattern (e.g., [M+H]⁺ with expected D/H ratio) .
- HPLC-PDA : Purity assessment using C18 columns and UV detection (λ = 210–260 nm) with mobile phases like acetonitrile/0.1% TFA .
Q. How should this compound be stored to ensure stability in research settings?
- Storage Conditions : Sealed, light-resistant containers at –20°C to prevent degradation .
- Reconstitution : Use deuterated solvents (e.g., DMSO-d₆) for NMR studies to avoid proton exchange .
- Handling : Use PPE (gloves, goggles) under fume hoods due to hygroscopic and irritant properties .
Advanced Research Questions
Q. How can researchers design experiments to optimize deuterium incorporation in this compound synthesis?
A factorial design approach is recommended:
Q. How can researchers resolve discrepancies in deuterium incorporation efficiency across synthetic batches?
Contradictions may arise from:
- Residual Protons : Trace moisture in reagents/solvents introduces non-deuterated protons. Use Karl Fischer titration to measure water content (<0.01%) .
- Side Reactions : By-products (e.g., dehalogenation) compete with deuteration. Monitor via GC-MS or HPLC-DAD .
- Instrument Sensitivity : Validate NMR/MS calibration with deuterated internal standards (e.g., DMSO-d₆) .
Q. What strategies validate the use of this compound as an internal standard in pharmacokinetic studies?
- Matrix Effects : Spike deuterated compound into biological matrices (plasma, urine) and compare recovery rates (target: 85–115%) via LC-MS/MS .
- Cross-Validation : Compare results with non-deuterated analogs to confirm no isotopic interference .
- Stability Testing : Assess degradation under storage (–80°C vs. –20°C) and freeze-thaw cycles .
Methodological Considerations
Q. How can researchers troubleshoot low yields in the final cyclization step of this compound synthesis?
- Intermediate Purity : Use preparative HPLC to isolate intermediates (e.g., chloropropyl derivatives) before cyclization .
- Catalyst Optimization : Screen Lewis acids (e.g., AlCl₃ vs. ZnCl₂) to enhance reaction efficiency .
- Kinetic Monitoring : Track reaction progress via in-situ FTIR to identify incomplete steps .
Q. What computational methods support the structural elucidation of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


